molecular formula C11H13NO3 B030638 3-(1H-Indol-4-yloxy)-1,2-propanediol CAS No. 61212-32-6

3-(1H-Indol-4-yloxy)-1,2-propanediol

Cat. No.: B030638
CAS No.: 61212-32-6
M. Wt: 207.23 g/mol
InChI Key: FNZTVUHCYCHOFH-UHFFFAOYSA-N
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Description

3-(1H-Indol-4-yloxy)propane-1,2-diol is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of an indole moiety linked to a propane-1,2-diol backbone through an ether bond

Scientific Research Applications

3-(1H-Indol-4-yloxy)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-4-yloxy)propane-1,2-diol typically involves the reaction of 4-hydroxyindole with 3-chloro-1,2-propanediol. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 80-100°C
  • Reaction Time: 12-24 hours

The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for 3-(1H-indol-4-yloxy)propane-1,2-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-4-yloxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the indole moiety.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yloxy)propan-2-ol: Similar structure but with the indole moiety attached at the 3-position.

    4-Hydroxyindole: Precursor used in the synthesis of 3-(1H-indol-4-yloxy)propane-1,2-diol.

    3-Chloro-1,2-propanediol: Another precursor used in the synthesis.

Uniqueness

3-(1H-Indol-4-yloxy)propane-1,2-diol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives. Its dual functionality as both an indole and a diol makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-(1H-indol-4-yloxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-6-8(14)7-15-11-3-1-2-10-9(11)4-5-12-10/h1-5,8,12-14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZTVUHCYCHOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342716
Record name 3-(1H-indol-4-yloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61212-32-6
Record name 3-(1H-Indol-4-yloxy)-1,2-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061212326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1H-indol-4-yloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61212-32-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(1H-INDOL-4-YLOXY)-1,2-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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